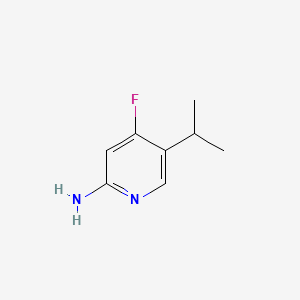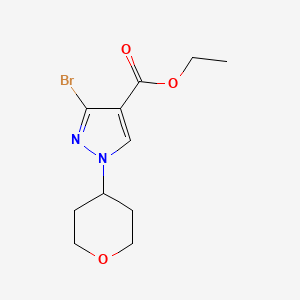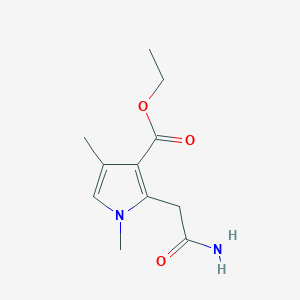![molecular formula C15H27N3O3 B13936219 [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclobutyl ring, a piperazine moiety with an acetyl group, and a carbamic acid esterified with a tert-butyl group. Its unique structure allows it to participate in diverse chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Acetylation: The piperazine moiety is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester using tert-butyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted piperazines.
科学的研究の応用
Chemistry
In chemistry, [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its piperazine moiety is particularly useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
作用機序
The mechanism of action of [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The acetyl group may enhance the compound’s binding affinity and specificity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s overall conformation and interaction with biological targets.
類似化合物との比較
Similar Compounds
- [3-(4-Benzylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
- [3-(4-Methylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
- [3-(4-Ethylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester stands out due to its acetyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclobutyl ring also imparts unique steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C15H27N3O3 |
|---|---|
分子量 |
297.39 g/mol |
IUPAC名 |
tert-butyl N-[3-(4-acetylpiperazin-1-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H27N3O3/c1-11(19)17-5-7-18(8-6-17)13-9-12(10-13)16-14(20)21-15(2,3)4/h12-13H,5-10H2,1-4H3,(H,16,20) |
InChIキー |
YUSRQJSDRRFCIK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2CC(C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



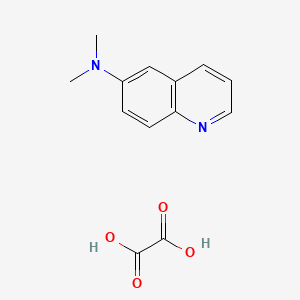

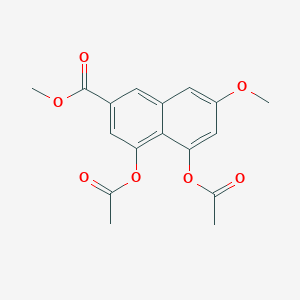

![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
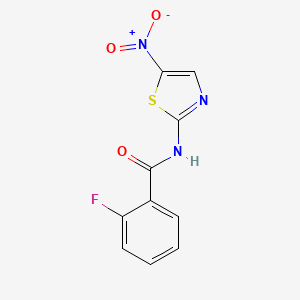
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
